2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone
Description
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H17N3O/c1-6-4-11(8(12)3-9)5-7(2)10-6/h6-7,10H,3-5,9H2,1-2H3/t6-,7+ |
InChI Key |
QGKRCKLJPUJYNP-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)CN |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone typically involves the reaction of 3,5-dimethylpiperazine with an appropriate aminoacetylating agent. One common method includes the use of 2-aminoacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
Chemical Identification :
- CAS Number : 208468-77-3
- IUPAC Name: 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone
- Molecular Formula : C₈H₁₇N₃O
- Molecular Weight : 171.24 g/mol
- Structure: Features a piperazine ring with stereospecific 3R,5S-dimethyl substituents and an aminoacetyl group (2-aminoethanone) linked to the nitrogen at position 1 of the piperazine ring .
Key Characteristics :
- The stereochemistry (3R,5S) introduces chirality, which may influence biological activity and receptor binding.
- The piperazine moiety enhances solubility in acidic conditions due to its basic nitrogen atoms, making it suitable for pharmaceutical salt formulations.
Structural and Physicochemical Comparison
The following table summarizes critical differences between 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone and structurally related compounds:
Key Observations :
Piperazine Derivatives vs. Aromatic Analogs: The target compound and 166187-00-4 share a piperazine backbone, which confers basicity and solubility in polar solvents. In contrast, the hydroxyphenyl analog (72481-17-5) exhibits lower solubility due to its aromatic ring but forms stable hydrochloride salts .
Substituent Effects: The methylamino group in 166187-00-4 reduces the compound’s basicity compared to the primary amine in the target compound, altering its pharmacokinetic profile. The hydroxyphenyl group in 72481-17-5 enables hydrogen bonding but limits membrane permeability, making it less suitable for central nervous system applications compared to piperazine derivatives .
Biological Activity
2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone, also referred to as piperazine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a piperazine ring, which is often associated with various therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Chemical Structure
The chemical structure of 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone can be represented as follows:
This structure features a piperazine moiety that is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds related to 2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone. A significant investigation demonstrated that derivatives of similar piperazine structures exhibited cytotoxic activities against various cancer cell lines. For instance, compounds were evaluated against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) using MTT assays. The results indicated that several synthesized compounds were more potent than the standard chemotherapeutic agent cisplatin against these cell lines .
The mechanism underlying the anticancer activity appears to involve apoptosis induction. Morphological assessments using Hoechst 33,258 staining revealed that the most potent derivatives significantly increased the percentage of sub-G1 phase cells, indicative of apoptotic processes. This suggests that the compound may trigger programmed cell death pathways in cancer cells .
Therapeutic Potential in Autoimmune Diseases
The compound's relevance extends beyond oncology; it has been explored for its potential in treating autoimmune diseases. Research has indicated that piperazine derivatives can modulate immune responses, potentially providing therapeutic benefits for conditions characterized by dysregulated immunity. The patent literature suggests that these compounds may act by inhibiting specific signaling pathways involved in autoimmune pathogenesis .
Data Summary
| Activity | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | <10 | More potent than cisplatin |
| Cytotoxicity | SUIT-2 | >20 | Less potent than cisplatin |
| Cytotoxicity | HT-29 | <15 | More potent than cisplatin |
Case Studies
- Cytotoxic Evaluation : A study synthesized a series of piperazine derivatives and evaluated their cytotoxic effects using various assays. The findings indicated a clear structure-activity relationship where modifications to the piperazine ring influenced biological activity significantly .
- Autoimmune Modulation : In another study focusing on autoimmune disease treatment, specific piperazine compounds were shown to reduce inflammatory markers in vitro, suggesting a potential role in managing autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
